N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Regioisomerism Structure-Activity Relationship Halogen Bonding

N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953158-60-6), also designated DCPB, is a synthetic small molecule belonging to the N-substitutedphenyl-6-oxo-3-phenylpyridazine class of pyridazinone derivatives. It has a molecular formula of C20H17Cl2N3O2, a molecular weight of approximately 402.28 g/mol, and an InChIKey of MJNWHMDKGWOGPS-UHFFFAOYSA-N.

Molecular Formula C20H17Cl2N3O2
Molecular Weight 402.28
CAS No. 953158-60-6
Cat. No. B2362657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
CAS953158-60-6
Molecular FormulaC20H17Cl2N3O2
Molecular Weight402.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C20H17Cl2N3O2/c21-16-9-8-15(13-17(16)22)23-19(26)7-4-12-25-20(27)11-10-18(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26)
InChIKeyMJNWHMDKGWOGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953158-60-6): Compound Class and Procurement-Relevant Identity


N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953158-60-6), also designated DCPB, is a synthetic small molecule belonging to the N-substitutedphenyl-6-oxo-3-phenylpyridazine class of pyridazinone derivatives . It has a molecular formula of C20H17Cl2N3O2, a molecular weight of approximately 402.28 g/mol, and an InChIKey of MJNWHMDKGWOGPS-UHFFFAOYSA-N . The compound features a 3,4-dichlorophenyl substitution on the butanamide terminus, distinguishing it from its 2,4-dichlorophenyl regioisomer [CAS 953158-60-6 vs. 953158-68-4] and other close analogs with varied aryl substitutions. Pyridazinone scaffolds, including 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives, have demonstrated activity across multiple therapeutic target classes including COX-2, VEGFR-2 kinase, c-Met kinase, PDE4, and lipase enzymes, making this chemotype a versatile starting point for hit-to-lead or lead optimization campaigns [1].

Why Generic Pyridazinone Substitution Fails: Regioisomeric and Substituent-Specific Differentiation of CAS 953158-60-6


Pyridazinone derivatives with the 6-oxo-3-phenylpyridazin-1(6H)-yl core are not functionally interchangeable. The position and nature of halogen substitution on the terminal phenyl ring, the length of the alkyl linker between the pyridazinone and amide moieties, and the specific heteroaryl substitution at the 3-position of the pyridazinone ring each exert independent effects on molecular recognition, physicochemical properties, and target selectivity [1]. For instance, the 3,4-dichloro substitution pattern of CAS 953158-60-6 produces a distinct electronic distribution and steric profile compared to the 2,4-dichloro regioisomer (CAS 953158-68-4), potentially altering hydrogen-bond acceptor capacity of the amide carbonyl and the rotational freedom of the terminal aryl ring. Similarly, replacing the 3-phenyl group on the pyridazinone with thiophene (CAS not available for direct analog) or 4-fluorophenyl (CAS 946215-79-8) modulates the compound's lipophilicity and π-stacking potential, which can shift target engagement profiles and ADME properties in divergent directions . Generic substitution without empirical verification therefore risks both false negatives from inactivity and false positives from off-target effects that may be absent in the parent chemotype.

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide Against Closest Analogs


Regioisomeric Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Substitution Pattern

CAS 953158-60-6 (N-(3,4-dichlorophenyl) derivative) differs from its closest regioisomer N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide by the position of chlorine atoms on the terminal phenyl ring. The 3,4-dichloro pattern places both electron-withdrawing groups in a vicinal relationship, creating a dipole moment vector that differs from the 2,4-pattern. In pyridazinone-based COX-2 inhibitors, the substitution pattern on the N-phenyl ring directly modulates both potency and gastric ulcerogenicity; compounds with electron-withdrawing substituents at the 3- and 4-positions showed superior COX-2 selectivity indices compared to 2-substituted analogs [1]. Although direct IC50 data for CAS 953158-60-6 against COX-2 has not been published, the class-level SAR indicates that the 3,4-dichloro substitution is associated with improved target engagement in this chemotype .

Regioisomerism Structure-Activity Relationship Halogen Bonding

Scaffold Class Potency Benchmarking: Pyridazinone Core Against VEGFR-2 Kinase

The 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold has demonstrated validated inhibitory activity against VEGFR-2 kinase. A series of pyridazinone derivatives containing this core exhibited IC50 values ranging from 49.1 to 418.0 nM in a VEGFR-2 enzymatic kinase assay, with the reference drug sorafenib showing an IC50 of 81.8 nM under identical conditions [1]. Compounds with the 6-oxo-3-phenylpyridazin-1(6H)-yl substructure, including 2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide, demonstrated antiproliferative activity against HUVEC cells, confirming that the pyridazinone pharmacophore engages the VEGFR-2 ATP-binding pocket [1]. While CAS 953158-60-6 has not been directly profiled in this specific assay, its core scaffold identity establishes a baseline expectation of VEGFR-2 engagement that distinguishes it from non-pyridazinone chemotypes.

VEGFR-2 Kinase Inhibition Pyridazinone Scaffold

Lipase Inhibition Potential of 6-Phenylpyridazin-3(2H)-one Derivatives

A focused set of four compounds bearing the 6-phenylpyridazin-3(2H)-one nucleus—the same core present in CAS 953158-60-6—were synthesized and evaluated as lipase inhibitors. Molecular docking and molecular dynamics simulation studies confirmed that substitutions at the N1 position of the pyridazinone ring, particularly 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide derivatives, engage the catalytic triad of lipase enzymes [1]. The butanamide linker present in CAS 953158-60-6 extends the N1 substituent further than the propanehydrazide analogs, potentially enabling deeper penetration into the lipase active site or alternative binding modes. No direct IC50 values for CAS 953158-60-6 against lipase have been reported, but the core scaffold has confirmed engagement potential [2].

Lipase Inhibition Molecular Docking 6-Phenylpyridazinone

COX-2 Selectivity Class Evidence: Pyridazinone Derivatives vs. Celecoxib and Indomethacin

In a study of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives, compounds 4a, 4b, 5a, and 10 demonstrated COX-2 inhibitory activity superior to celecoxib (IC50 = 17.79 nM, p < 0.05) and exhibited better in vivo anti-inflammatory profiles than both celecoxib and indomethacin, with reduced gastric ulcerogenicity [1]. These compounds share the identical 6-oxo-3-phenylpyridazine core with CAS 953158-60-6 but differ in their N-substitution patterns (hydrazine and thiazolidinone derivatives rather than the butanamide linker). The consistency of COX-2 activity across diverse N-substitutions of this core suggests that the pyridazinone scaffold itself is the primary pharmacophore for COX-2 engagement, while the N-substituent modulates potency, selectivity, and safety margins [2].

COX-2 Inhibition Selectivity Anti-inflammatory

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Non-Halogenated Analogs

CAS 953158-60-6 contains two chlorine atoms on the terminal phenyl ring, which significantly affects its physicochemical properties compared to non-halogenated analogs such as N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide and 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(p-tolyl)butanamide. Based on the molecular formula C20H17Cl2N3O2 (MW 402.28) and structural analysis, the compound has an estimated clogP approximately 1.5–2.0 log units higher than its dimethyl analog and 0.8–1.2 log units higher than the p-tolyl analog, driven by the lipophilicity contribution of the chlorine substituents (Hansch π(Cl) ≈ +0.71 per chlorine atom) [1]. The compound possesses 3 hydrogen bond acceptors (two carbonyl oxygens, one pyridazinone ring nitrogen) and 1 hydrogen bond donor (amide NH), placing it within Lipinski's rule-of-five space, but with a higher lipophilicity that may favor membrane permeability while potentially increasing metabolic susceptibility relative to less lipophilic analogs .

Lipophilicity Hydrogen Bonding Drug-likeness

Pyridazinone Scaffold Versatility: Multi-Target Engagement Across Therapeutic Areas

The pyridazinone scaffold has demonstrated validated engagement across multiple therapeutically relevant target classes beyond COX-2 and VEGFR-2. Pyridazinone derivatives have been reported as potent c-Met kinase inhibitors with optimized selectivity profiles [1], selective PDE4 inhibitors with inhaled delivery potential [2], Trypanosoma cruzi proteasome inhibitors with cryo-EM co-structures confirming binding mode [3], and factor XIa inhibitors with single-digit nanomolar affinity [4]. This broad target engagement profile distinguishes the pyridazinone chemotype from more target-restricted scaffolds and supports the use of CAS 953158-60-6 as a multi-purpose screening probe. However, the specific target selectivity of CAS 953158-60-6 has not been profiled, and the dichlorophenyl-butanamide substitution may narrow or redirect its target preference relative to other pyridazinone analogs [5].

Polypharmacology Pyridazinone Target Engagement

Optimal Research and Procurement Application Scenarios for N-(3,4-Dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953158-60-6)


COX-2 Inhibitor Lead Optimization: Scaffold-Hopping from Diarylheterocycles to Pyridazinones

CAS 953158-60-6 is best positioned as a structurally differentiated starting point for COX-2 inhibitor lead optimization. The 6-oxo-3-phenylpyridazine core has demonstrated COX-2 inhibitory activity superior to celecoxib (IC50 = 17.79 nM, p < 0.05) in scaffold-matched analogs, with reduced gastric ulcerogenicity in vivo [1]. The 3,4-dichlorophenyl-butanamide substitution of CAS 953158-60-6 provides a distinct vector for SAR exploration that is not represented in the published N-substitutedphenyl-6-oxo-3-phenylpyridazine series, where the most active compounds carried hydrazine and thiazolidinone N-substitutions rather than the butanamide linker [1]. Procurement of this compound enables exploration of linker-length and terminal aryl halogenation effects on COX-2 potency and selectivity.

Kinase Selectivity Profiling: VEGFR-2 and c-Met Screening with Pyridazinone Chemotype

The pyridazinone scaffold has validated nanomolar potency against VEGFR-2 (IC50 range 49.1–418.0 nM for close analogs vs. sorafenib IC50 = 81.8 nM) [2], and potent c-Met kinase inhibition has been structurally characterized for pyridazinone derivatives (PDB: 4R1Y) [3]. CAS 953158-60-6, with its distinct 3,4-dichlorophenyl substitution, serves as a chemical probe for kinase selectivity profiling, enabling assessment of whether the halogenation pattern redirects kinase target preference relative to published pyridazinone inhibitors. Its procurement supports broad-panel kinase screening to define the selectivity fingerprint of this specific substitution pattern.

Phenotypic Screening in Anti-Angiogenesis and Anti-Inflammatory Assays

The validated VEGFR-2 inhibitory activity of 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives, combined with their demonstrated anti-proliferative effects on HUVEC cells [2], supports the use of CAS 953158-60-6 in angiogenesis-related phenotypic assays (tube formation, migration, and proliferation). Simultaneously, the COX-2 inhibitory class evidence [1] justifies its inclusion in anti-inflammatory phenotypic screens (NF-κB reporter assays, COX-2 expression assays). The compound's multi-target scaffold class profile makes it suitable for discovery programs that prioritize polypharmacology or seek to identify compounds with dual anti-angiogenic and anti-inflammatory mechanisms.

Neglected Tropical Disease Drug Discovery: Trypanosoma cruzi Proteasome Inhibition

A structure-guided pyridazinone series targeting the T. cruzi proteasome has been developed with cryo-EM co-structures confirming the binding mode and guiding optimization [4]. While CAS 953158-60-6 has not been profiled against the T. cruzi proteasome, its pyridazinone core identity makes it a candidate for inclusion in kinetoplastid-focused screening cascades. The 3,4-dichlorophenyl substitution may confer differentiated physicochemical properties (enhanced lipophilicity, altered metabolic stability) relative to the published leads, potentially addressing absorption and distribution challenges identified in the Chagas disease animal model [4]. Procurement supports phenotypic screening against T. cruzi intracellular amastigotes, followed by target deconvolution against the proteasome.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.